molecular formula C16H14N4O2S B12052808 4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-29-0

4-((3,4-Dihydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052808
CAS No.: 478256-29-0
M. Wt: 326.4 g/mol
InChI Key: QSHQLBBKYXXYIV-RQZCQDPDSA-N
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Description

4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, which is formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

The synthesis of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves the condensation of 3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-amine with 1,2-benzenedialdehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is agitated for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

    Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex Schiff bases or imines

Scientific Research Applications

4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to inhibit the NF-kappa-B pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol include:

The uniqueness of 4-((E)-{[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol lies in its specific structural features, such as the presence of the sulfanyl group and the triazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

478256-29-0

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O2S/c1-10-3-2-4-12(7-10)15-18-19-16(23)20(15)17-9-11-5-6-13(21)14(22)8-11/h2-9,21-22H,1H3,(H,19,23)/b17-9+

InChI Key

QSHQLBBKYXXYIV-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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